molecular formula C15H24N2O2 B7529703 N-(2-amino-2-oxoethyl)-N-cyclopentylbicyclo[2.2.1]heptane-2-carboxamide

N-(2-amino-2-oxoethyl)-N-cyclopentylbicyclo[2.2.1]heptane-2-carboxamide

Cat. No. B7529703
M. Wt: 264.36 g/mol
InChI Key: VWHBHDSKPNVNOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-amino-2-oxoethyl)-N-cyclopentylbicyclo[2.2.1]heptane-2-carboxamide, also known as PACAP (pituitary adenylate cyclase-activating polypeptide), is a neuropeptide that plays a crucial role in various physiological processes such as neuroprotection, neurotransmission, and hormone secretion.

Mechanism of Action

The intracellular signaling pathways activated by N-(2-amino-2-oxoethyl)-N-cyclopentylbicyclo[2.2.1]heptane-2-carboxamide need to be further characterized to better understand its physiological effects.
Conclusion:
In conclusion, N-(2-amino-2-oxoethyl)-N-cyclopentylbicyclo[2.2.1]heptane-2-carboxamide is a neuropeptide with diverse biochemical and physiological effects that has potential therapeutic applications in various neurological and psychiatric disorders. Further research is needed to fully elucidate its mechanism of action and optimize its use as a therapeutic agent.

Advantages and Limitations for Lab Experiments

N-(2-amino-2-oxoethyl)-N-cyclopentylbicyclo[2.2.1]heptane-2-carboxamide has several advantages for laboratory experiments, including its stability, solubility, and ease of synthesis. However, its high cost and limited availability may be a limitation for some researchers.

Future Directions

There are several areas of future research for N-(2-amino-2-oxoethyl)-N-cyclopentylbicyclo[2.2.1]heptane-2-carboxamide, including:
- Therapeutic applications: Further research is needed to explore the potential therapeutic applications of N-(2-amino-2-oxoethyl)-N-cyclopentylbicyclo[2.2.1]heptane-2-carboxamide in various neurological and psychiatric disorders.
- Receptor selectivity: The development of selective agonists and antagonists for N-(2-amino-2-oxoethyl)-N-cyclopentylbicyclo[2.2.1]heptane-2-carboxamide receptors could provide insight into the specific physiological processes regulated by each receptor subtype.
- Pharmacokinetics: The pharmacokinetics of N-(2-amino-2-oxoethyl)-N-cyclopentylbicyclo[2.2.1]heptane-2-carboxamide need to be further elucidated to optimize dosing and administration for therapeutic use.
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Synthesis Methods

N-(2-amino-2-oxoethyl)-N-cyclopentylbicyclo[2.2.1]heptane-2-carboxamide can be synthesized using solid-phase peptide synthesis (SPPS) or recombinant DNA technology. SPPS involves the stepwise addition of protected amino acids to a solid support, followed by deprotection and cleavage of the peptide from the support. Recombinant DNA technology involves the insertion of the N-(2-amino-2-oxoethyl)-N-cyclopentylbicyclo[2.2.1]heptane-2-carboxamide gene into a host organism, such as Escherichia coli, which then produces the peptide.

Scientific Research Applications

N-(2-amino-2-oxoethyl)-N-cyclopentylbicyclo[2.2.1]heptane-2-carboxamide has been extensively studied for its neuroprotective effects in various neurological disorders, including stroke, traumatic brain injury, and Alzheimer's disease. It has also been shown to play a role in pain modulation, anxiety, and depression. N-(2-amino-2-oxoethyl)-N-cyclopentylbicyclo[2.2.1]heptane-2-carboxamide has potential therapeutic applications in these areas, and research is ongoing to explore its efficacy and safety.

properties

IUPAC Name

N-(2-amino-2-oxoethyl)-N-cyclopentylbicyclo[2.2.1]heptane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c16-14(18)9-17(12-3-1-2-4-12)15(19)13-8-10-5-6-11(13)7-10/h10-13H,1-9H2,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHBHDSKPNVNOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CC(=O)N)C(=O)C2CC3CCC2C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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